molecular formula C19H13N3O3S B2912463 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide CAS No. 378213-74-2

4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide

Cat. No. B2912463
CAS RN: 378213-74-2
M. Wt: 363.39
InChI Key: CHPMXUYHGJFVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide, also known as MI-2, is a small molecule inhibitor that targets the MDM2 protein, which is a negative regulator of the tumor suppressor p53. MI-2 has been shown to have potential therapeutic applications in cancer treatment, as it can restore the function of p53 in cancer cells with mutated or inactive p53. In

Mechanism of Action

4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide targets the MDM2 protein, which is a negative regulator of the tumor suppressor p53. MDM2 binds to p53 and promotes its degradation, preventing it from carrying out its tumor suppressor functions. 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide binds to MDM2 and prevents its interaction with p53, allowing p53 to accumulate and carry out its tumor suppressor functions. This leads to cell cycle arrest and/or apoptosis in cancer cells, depending on the cellular context.
Biochemical and Physiological Effects:
4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide has been shown to have a range of biochemical and physiological effects, depending on the cellular context. In cancer cells with mutated or inactive p53, 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide can restore the function of p53 and induce cell cycle arrest and/or apoptosis. In normal cells with functional p53, 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide has been shown to have minimal effects on cell growth and viability. 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially increasing the efficacy of these treatments.

Advantages and Limitations for Lab Experiments

4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide has several advantages for lab experiments, including its specificity for the MDM2 protein and its ability to restore the function of p53 in cancer cells with mutated or inactive p53. However, 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide also has some limitations, such as its potential toxicity in normal cells with functional p53 and its limited efficacy in cancer cells with wild-type p53. These limitations must be taken into account when designing experiments using 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide.

Future Directions

There are several future directions for research on 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide. One direction is to further optimize the synthesis method to increase yield and purity. Another direction is to investigate the potential of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the potential toxicity of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide in normal cells with functional p53 and to develop strategies to minimize this toxicity. Finally, 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide could be investigated in the context of other diseases, such as malaria and Alzheimer's disease, due to its ability to target the MDM2 protein.

Synthesis Methods

4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide can be synthesized using a two-step reaction. The first step involves the synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide from commercially available starting materials. The second step involves the coupling of the intermediate with a boronic acid derivative to form the final product, 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide. The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide has been optimized to increase yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide has been extensively studied in the context of cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in cancer cells with mutated or inactive p53. 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide has been studied in the context of other diseases, such as malaria and Alzheimer's disease, due to its ability to target the MDM2 protein.

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c1-11-10-26-19(20-11)21-16(23)12-6-8-13(9-7-12)22-17(24)14-4-2-3-5-15(14)18(22)25/h2-10H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPMXUYHGJFVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.